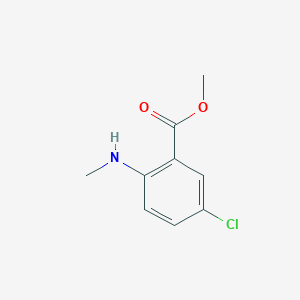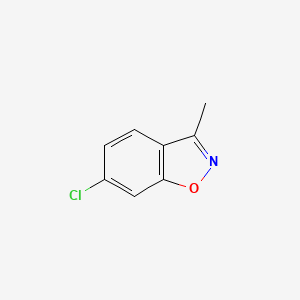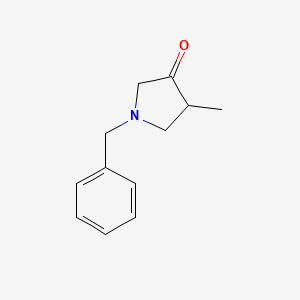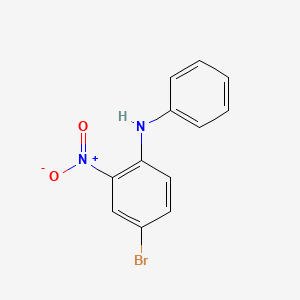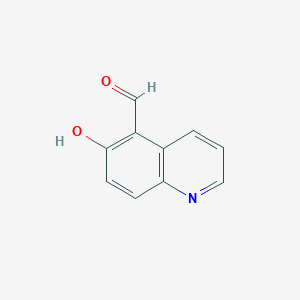
6-Hidroxiquinolina-5-carbaldehído
Descripción general
Descripción
6-Hydroxyquinoline-5-carbaldehyde (6-HQC) is a heterocyclic aldehyde derivative of quinoline, an aromatic hydrocarbon with a six-membered ring. 6-HQC has been studied extensively due to its wide range of applications in various fields, such as medicine, pharmacology, and chemistry. Its unique properties make it an attractive target for research and development in various scientific disciplines.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Base de Schiff
Este compuesto se utiliza en la síntesis de derivados de base de Schiff, que se exploran por sus propiedades electroquímicas. Estos derivados tienen aplicaciones potenciales en varios campos, incluyendo la ciencia de materiales y los productos farmacéuticos .
Estudios de Actividad Biológica
Las actividades biológicas de los derivados de 6-Hidroxiquinolina-5-carbaldehído son objeto de investigación, particularmente en la síntesis de compuestos con posibles propiedades farmacológicas .
Caracterización Electroquímica
Se ha llevado a cabo investigación sobre las propiedades electroquímicas de este compuesto, lo cual es significativo para comprender su comportamiento en varias reacciones químicas y aplicaciones potenciales en electroquímica .
Complejos de Metales de Transición
El compuesto se utiliza para sintetizar complejos de metales de transición, que se estudian por sus propiedades bioquímicas, médicas, analíticas, farmacéuticas, agronómicas, anticancerígenas y antibacterianas .
Síntesis Asistida por Microondas
Sirve como precursor en métodos de síntesis asistida por microondas para andamios de quinolina, ofreciendo ventajas como la simplicidad operativa y los beneficios ambientales .
Ligando Quelante para Iones Metálicos
Los derivados de this compound se utilizan como ligandos quelantes para iones metálicos, encontrando aplicaciones en la detección fluorescente y propósitos analíticos .
Mecanismo De Acción
Target of Action
6-Hydroxyquinoline-5-carbaldehyde is a derivative of the 8-hydroxyquinoline (8-HQ) nucleus . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It’s known that the presence of a methyl group facilitates oxidation . This suggests that the compound may interact with its targets through redox reactions, leading to changes in the cellular environment.
Biochemical Pathways
8-hq derivatives have been shown to interfere with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could influence the compound’s bioavailability and efficacy.
Result of Action
The electrochemical properties of similar compounds have been studied, and a strong correlation between the chemical structure and obtained reduction and oxidation potentials was found . This suggests that the compound may induce redox reactions in cells, leading to various cellular effects.
Action Environment
The action of 6-Hydroxyquinoline-5-carbaldehyde can be influenced by various environmental factors. For instance, its electrochemical properties, and thus its ability to induce redox reactions, can be affected by the presence of a methyl group . Additionally, its pharmacokinetic properties, such as its absorption and distribution, can be influenced by factors like pH and the presence of other compounds .
Propiedades
IUPAC Name |
6-hydroxyquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-7-2-1-5-11-9(7)3-4-10(8)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVJXIJXRIXXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543848 | |
| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77717-71-6 | |
| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


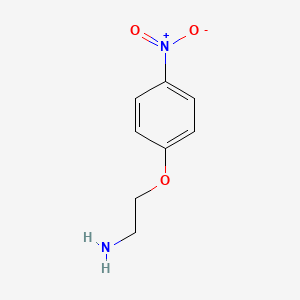
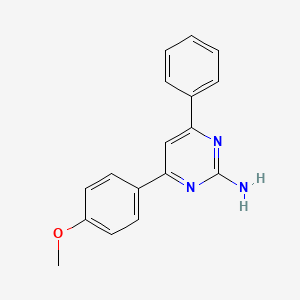


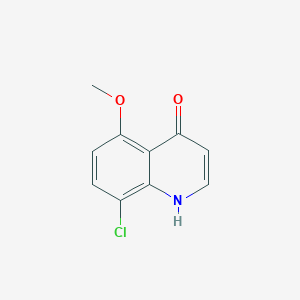
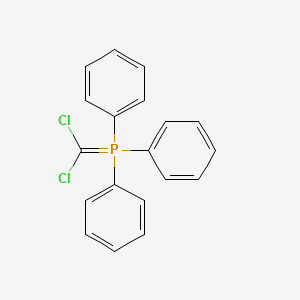
![3-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1600986.png)
